molecular formula C14H20N2O3S B13218935 tert-Butyl N-(8-amino-3,4-dihydro-2H-1,5-benzoxathiepin-3-yl)carbamate

tert-Butyl N-(8-amino-3,4-dihydro-2H-1,5-benzoxathiepin-3-yl)carbamate

Cat. No.: B13218935
M. Wt: 296.39 g/mol
InChI Key: OMRISPGHBSUJHB-UHFFFAOYSA-N
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Description

tert-Butyl N-(8-amino-3,4-dihydro-2H-1,5-benzoxathiepin-3-yl)carbamate is a carbamate-protected amine derivative featuring a seven-membered benzoxathiepin ring system. This heterocyclic scaffold incorporates both oxygen and sulfur atoms, distinguishing it from simpler bicyclic or monocyclic analogs. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, a common strategy in medicinal chemistry to enhance stability or modulate reactivity during synthesis .

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

tert-butyl N-(8-amino-3,4-dihydro-2H-1,5-benzoxathiepin-3-yl)carbamate

InChI

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(17)16-10-7-18-11-6-9(15)4-5-12(11)20-8-10/h4-6,10H,7-8,15H2,1-3H3,(H,16,17)

InChI Key

OMRISPGHBSUJHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C(C=CC(=C2)N)SC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(8-amino-3,4-dihydro-2H-1,5-benzoxathiepin-3-yl)carbamate typically involves the following steps:

    Formation of the Benzoxathiepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Carbamate Formation: The final step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiepin ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the carbamate.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a precursor for the synthesis of heterocyclic compounds.

Biology:

  • Potential applications in the development of enzyme inhibitors.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as a therapeutic agent in the treatment of various diseases.
  • May serve as a lead compound in drug discovery programs.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-(8-amino-3,4-dihydro-2H-1,5-benzoxathiepin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. The benzoxathiepin ring system can interact with hydrophobic pockets in proteins, while the amino and carbamate groups can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related bicyclic and piperidine-based carbamates, primarily sourced from PharmaBlock Sciences' portfolio . These analogs share the Boc-protected amine motif but differ in core ring systems, substituents, and physicochemical properties.

Structural Comparison

Key structural differences lie in the ring systems and functional groups:

Compound Name Core Structure Heteroatoms Substituents CAS Number
tert-Butyl N-(8-amino-3,4-dihydro-2H-1,5-benzoxathiepin-3-yl)carbamate Benzoxathiepin (7-membered) O, S 8-amino, Boc group Not provided
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane None 4-formyl, Boc group Not provided
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate Azabicyclo[2.2.1]heptane N Boc group 1932203-04-7
tert-Butyl cis-4-amino-2-methylpiperidine-1-carboxylate Piperidine N cis-4-amino, 2-methyl, Boc group 1434073-24-1

Notable Observations:

  • Benzoxathiepin vs. Bicyclic Systems: The target compound’s benzoxathiepin ring offers enhanced conformational flexibility compared to rigid bicyclo[2.2.2]octane or azabicyclo[2.2.1]heptane frameworks.
  • Substituent Diversity: The 8-amino group in the target compound contrasts with formyl (bicyclo[2.2.2]octane) or methyl/amino (piperidine) substituents in analogs.

Physicochemical Properties (Inferred)

  • Molecular Weight : The benzoxathiepin core (7-membered ring) may result in higher molecular weight than smaller bicyclic or piperidine systems, impacting bioavailability.

Biological Activity

Tert-butyl N-(8-amino-3,4-dihydro-2H-1,5-benzoxathiepin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique heterocyclic structure that includes a benzoxathiepin moiety. Its molecular formula is C14H19N2O2SC_{14}H_{19}N_{2}O_{2}S, with a molecular weight of approximately 265.30 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its bioavailability and pharmacokinetics.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many benzoxathiepin derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease. For instance, a related compound demonstrated an IC50 value of 15.4 nM for β-secretase inhibition .
  • Antioxidant Properties : The compound may also possess antioxidant capabilities, reducing oxidative stress within cells. This property is vital for protecting neuronal cells from damage associated with neurodegenerative conditions.
  • Anti-inflammatory Effects : Inflammation plays a significant role in various diseases. Compounds in this class have been reported to modulate inflammatory pathways by reducing pro-inflammatory cytokines such as TNF-α and IL-6 .

Biological Activity Data

Activity TypeMechanismReference
AChE InhibitionIC50 = 0.17 μM
β-secretase InhibitionIC50 = 15.4 nM
Antioxidant ActivityIC50 > 400 μM
Anti-inflammatoryReduces TNF-α and IL-6 levels

Neuroprotective Effects

A study focusing on neuroprotection revealed that derivatives of benzoxathiepin could protect astrocytes from amyloid-beta-induced toxicity. The compound's ability to inhibit amyloid aggregation was highlighted, showing an 85% inhibition rate at 100 μM concentration . This suggests potential applications in treating Alzheimer's disease by mitigating neuroinflammation and promoting neuronal health.

Anticancer Properties

In another study examining anti-tumor activity, related compounds exhibited significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values ranging from 5.14 to 6.67 μM . The mechanism was attributed to the inhibition of protein synthesis pathways, indicating that the compound could be explored further for its anticancer potential.

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